(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a synthetic organic compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as a carbamate, which is a functional group characterized by the presence of a carbonyl group attached to a nitrogen atom that is also bonded to an alkyl or aryl group. This compound exhibits potential pharmacological properties, making it a subject of interest in drug development and chemical research.
The compound can be sourced from various chemical databases and literature, including PubChem and scientific journals. It falls under the classification of carbamates, which are known for their diverse applications in agriculture, pharmaceuticals, and as intermediates in organic synthesis. The specific chemical structure can be represented as follows:
The synthesis of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate typically involves several steps:
A typical synthetic route may involve the following steps:
The yield and purity of the synthesized compound are often assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy .
(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate participates in various chemical reactions typical of carbamates:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate primarily involves its interaction with biological targets, such as enzymes or receptors:
This mechanism underscores its potential therapeutic applications, particularly in neuropharmacology.
Relevant data from studies indicate that careful handling is required due to potential reactivity under certain conditions .
(R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate has several scientific applications:
The ongoing research into its pharmacological effects continues to reveal new applications in drug design and development .
The molecular design of (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate exemplifies engineered chirality for synthetic efficiency. Its stereocenter governs diastereoselectivity in downstream reactions, particularly when incorporated into complex pharmacophores. Key structural attributes include:
Table 1: Structural and Physicochemical Profile
Property | Value | Source |
---|---|---|
CAS Registry | 162465-50-1 | [1] [6] |
Molecular Formula | C₉H₁₉NO₃ | [1] [4] |
Molecular Weight | 189.25 g/mol | [1] |
Specific Rotation | Not reported | - |
SMILES Notation | O=C(OC(C)(C)C)NCC@@HCO | [1] |
Storage Stability | Sealed, dry, 2-8°C | [1] [4] |
The compound’s stability profile permits cold-chain logistics (2–8°C), essential for industrial-scale applications requiring extended storage [1] [4]. Synthetic routes typically commence from chiral pool precursors like D-amino acids or employ enzymatic resolution to install the (R)-configuration efficiently [8].
This chiral carbamate serves as a critical intermediate in synthesizing biologically active molecules with central nervous system (CNS) and anti-infective indications. Its impact spans target identification through lead optimization:
Table 2: Drug Discovery Applications
Therapeutic Area | Derivative Compound | Biological Activity | Source |
---|---|---|---|
Alzheimer’s disease | M4 multi-target inhibitor | β-secretase/AChE inhibition; Aβ aggregation suppression | [3] |
Antivirals | Isobutylamino-propyl carbamate | Protease binding intermediate | [10] |
Antiepileptics | Lacosamide precursors | Voltage-gated sodium channel modulation | [8] |
The synthetic exploitation of CAS 162465-50-1 relies on stereoelectronic principles governing carbamate reactivity and chiral transmission:
Table 3: Enantioselective Synthetic Methods
Method | Reaction Conditions | Yield/ee | Application Context |
---|---|---|---|
Boc-Protection of Chiral Amine | 3-(Methylamino)-1-phenylpropan-1-ol + di-tert-butyl dicarbonate, DCM, 0°C→RT, 2h | ~100% yield | Lacosamide intermediate [5] [8] |
Enzymatic Resolution | Lipase-catalyzed transesterification | >98% ee | Pharma bulk manufacturing |
EDCI/HOBt Amide Coupling | 5-((Boc)amino)-2-hydroxybenzoic acid + amines, DMF | Moderate yields | M4 neuroprotective agent synthesis [3] |
The convergence of these frameworks positions CAS 162465-50-1 as an enduring chassis for developing stereochemically complex therapeutics. Current research prioritizes streamlining its integration into continuous flow processes and biocatalytic cascades to enhance sustainability [8].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4